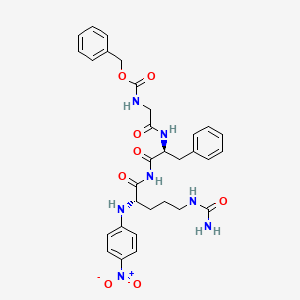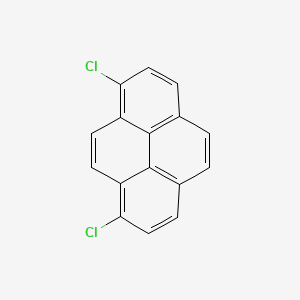
1,8-Dichloropyrene
Vue d'ensemble
Description
1,8-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon . It is a high-quality certified reference material used in cancer research and analytical standards .
Synthesis Analysis
The synthesis of 1,8-Dichloropyrene is achieved by the reaction of Pyrene . The dominant process of generation is by reaction of PAHs with chlorine in pyrosynthesis . This secondary reaction process also occurs in aquatic environments .Physical And Chemical Properties Analysis
1,8-Dichloropyrene has a melting point of 158-162°C. It is slightly soluble in chloroform and methanol. It is a solid substance with a white to off-white color .Applications De Recherche Scientifique
Fluorescent Organogel Synthesis
1,8-Dichloropyrene derivatives have been used in the synthesis of fluorescent organogels. For instance, a pyrene-containing compound demonstrated stable gel-formation properties in various solvents and exhibited selective fluorescence behavior towards Zn2+ in aqueous solution. These compounds' aggregation behavior and temperature-dependent emission properties suggest potential applications in materials science and sensing technologies (Huang, Chen, Huang, & Xu, 2014).
Photophysical Properties Study
Research on 1,8-Dichloropyrene analogs like 1,8-dioxapyrene has contributed to understanding the photophysical characteristics of these compounds. Studies involving NMR characterization have provided insights into their electron delocalization and potential applications in photophysical and photochemical processes (Buisson, Kotzyba, Lièvremont, Demerseman, Platzer, Bideau, & Cotrait, 1993).
Environmental Chemistry
The transformation of pyrene into chlorinated derivatives like 1,8-dichloropyrene in environmental settings has been studied. For example, the chlorination of pyrene in soil components under xenon irradiation has been explored, revealing how different soil components influence the formation of chlorinated pyrenes (Sugiyama, Katagiri, Kaneko, Watanabe, & Hirayama, 1999).
Macrocyclic Synthesis
1,8-Dichloropyrene has been utilized in the synthesis of macrocycles, specifically in the formation of 1,8-pyrenylene-ethynylene macrocycles. These macrocycles have unique properties like little or no macrocyclic ring current and potential for small molecule intercalation, suggesting applications in molecular recognition and materials chemistry (Venkataramana et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1,8-dichloropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRCJCPADWWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Cl)C=CC4=C(C=CC1=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237614 | |
| Record name | 1,8-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichloropyrene | |
CAS RN |
89315-22-0 | |
| Record name | 1,8-Dichloropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,8-dichloropyrene formed?
A1: The research paper identifies 1,8-dichloropyrene as one of the by-products formed during the chlorination of pyrene. [] This suggests that the chlorine present in the water reacts with pyrene, leading to the formation of chlorinated derivatives, including 1,8-dichloropyrene.
Q2: Are there any other by-products formed alongside 1,8-dichloropyrene during pyrene chlorination?
A2: Yes, the study identified other by-products, namely 1-chloropyrene, 1,6-dichloropyrene, and pyrene-4,5-dione. [] The specific by-product distribution and their concentrations were found to be influenced by factors like pH.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



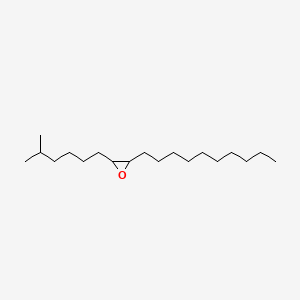

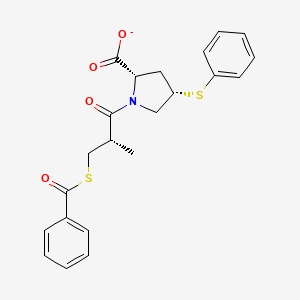
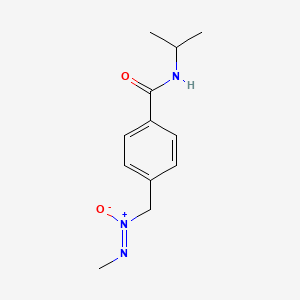
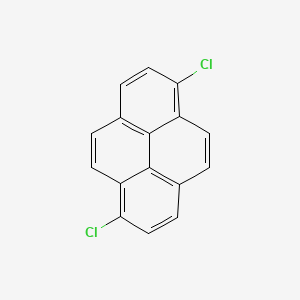
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)
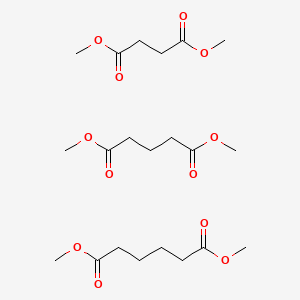
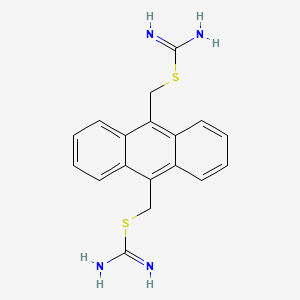
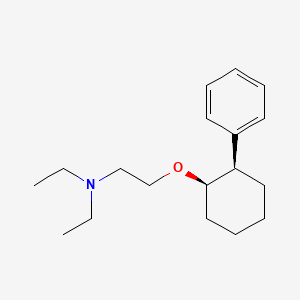
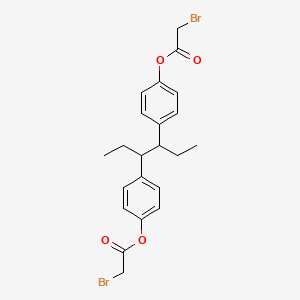
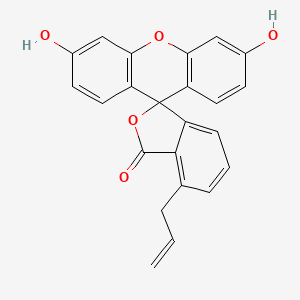
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
